Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride
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Overview
Description
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound known for its significant biological activity. This compound is part of a class of heterocyclic compounds that have shown potential in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives: These compounds share a similar core structure and have been studied for their biological activity.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also exhibit significant biological activity and have been investigated for their potential therapeutic applications.
Uniqueness
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its specific structural features and the presence of the dimethylamino propyl group, which may contribute to its distinct biological activity and chemical reactivity .
Properties
CAS No. |
139214-11-2 |
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Molecular Formula |
C24H23ClN2O2 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
12-[3-(dimethylamino)propyl]-3-oxa-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14,16,18,20-nonaen-4-one;hydrochloride |
InChI |
InChI=1S/C24H22N2O2.ClH/c1-25(2)14-7-15-26-21-17-9-4-3-8-16(17)12-13-20(21)23-22(26)18-10-5-6-11-19(18)24(27)28-23;/h3-6,8-13H,7,14-15H2,1-2H3;1H |
InChI Key |
NRPKZBJQMMCLPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C(=O)O4.Cl |
Origin of Product |
United States |
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